2-Desoxirribosa-metil-beta-D-furanósido

Descripción general

Descripción

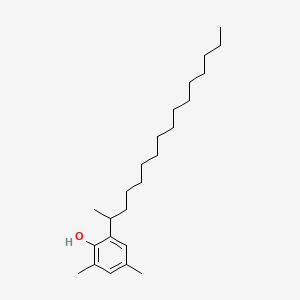

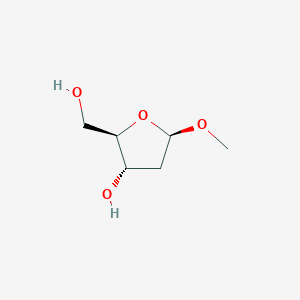

“Methyl-2-deoxy-beta-D-ribofuranoside” is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 . It is used primarily for research and development purposes . This compound is highly esteemed for its therapeutic prowess, particularly in the synthesis of nucleosides and nucleotides, contributing immensely to the production of acclaimed antiviral medications .

Synthesis Analysis

The synthesis of β-D-ribofuranosides involves a series of steps. A study shows that a series of β-D-ribofuranosides and ribonucleosides fused with 2,3-O-isopropylidene ring was synthesized and studied in terms of their conformational preferences . Another method involves the conversion of D-Ribose into methyl 5-O-benzyl-beta-D-ribofuranoside, which on tin-mediated allylation, gives a mixture of the 2-O-allyl and 3-O-allyl derivatives .Molecular Structure Analysis

The molecular structure of “Methyl-2-deoxy-beta-D-ribofuranoside” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C6H12O4/c1-9-6-2-4 (8)5 (3-7)10-6/h4-8H,2-3H2,1H3 .Physical And Chemical Properties Analysis

“Methyl-2-deoxy-beta-D-ribofuranoside” has a boiling point of 115-125 °C (Press: 0.45 Torr) and a predicted density of 1.24±0.1 g/cm3 . The compound has a molecular weight of 148.1571 .Aplicaciones Científicas De Investigación

Estudios Conformacionales en Ácidos Nucleicos

El 2-Desoxirribosa-metil-beta-D-furanósido sirve como un compuesto modelo para estudiar la dinámica conformacional de los ácidos nucleicos. Su estructura está estrechamente relacionada con los azúcares desoxirribosa que se encuentran en el ADN, permitiendo a los investigadores explorar las conformaciones del anillo de azúcar y sus transiciones . Estos estudios son cruciales para comprender las propiedades físicas del ADN y el ARN, que a su vez influyen en sus funciones biológicas.

Mecánica Molecular y Espectroscopia

El compuesto se utiliza en espectroscopia de resonancia magnética nuclear de protones y estudios de mecánica molecular para analizar las constantes de acoplamiento y las características conformacionales de las moléculas de azúcar . Esta información es vital para el desarrollo de nuevos fármacos y biomoléculas, ya que ayuda a predecir cómo los cambios a nivel molecular pueden afectar las propiedades macroscópicas de las sustancias.

Analizando Conformaciones de Solución de Furanosa

El compuesto proporciona información sobre las conformaciones de solución de furanosas más allá del modelo tradicional de dos estados. Comprender estas conformaciones es esencial para el diseño de fármacos basados en carbohidratos y para el estudio de las interacciones carbohidrato-proteína, que desempeñan un papel importante en muchos procesos biológicos .

Síntesis Química y Modificación

El this compound es un material de partida para diversas síntesis químicas. Por ejemplo, se puede convertir en derivados a través de reacciones como la alquilación mediada por estaño, que luego se utilizan en rutas sintéticas adicionales para crear moléculas complejas .

Safety and Hazards

When handling “Methyl-2-deoxy-beta-D-ribofuranoside”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Methyl-2-deoxy-beta-D-ribofuranoside is a type of purine nucleoside analog . These analogs have a broad spectrum of anti-tumor activity, targeting indolent lymphatic system malignant tumors . The anti-cancer mechanism in this process relies on inhibiting DNA synthesis and inducing apoptosis .

Mode of Action

The mode of action of Methyl-2-deoxy-beta-D-ribofuranoside involves its interaction with the DNA synthesis process. By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . This is particularly effective against cancer cells, which have a high rate of DNA synthesis.

Biochemical Pathways

Methyl-2-deoxy-beta-D-ribofuranoside affects the DNA synthesis pathway. By inhibiting this pathway, it disrupts the normal functioning of cells, leading to apoptosis . The downstream effects include the death of cancer cells and a reduction in tumor size.

Result of Action

The result of Methyl-2-deoxy-beta-D-ribofuranoside’s action is the induction of apoptosis in cancer cells . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death. This results in a reduction in tumor size and potentially the elimination of the cancer.

Propiedades

IUPAC Name |

2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51255-18-6 | |

| Record name | NSC68139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of methyl 2'-deoxy-β-D-ribofuranoside?

A1: While the article doesn't explicitly provide the molecular formula and weight, it focuses on the conformational analysis of methyl 2'-deoxy-β-D-ribofuranoside using proton magnetic resonance spectroscopy. [] This technique provides valuable information about the spatial arrangement of atoms within the molecule. The study utilizes this spectroscopic data alongside molecular mechanics calculations to determine the preferred conformations of the molecule in solution.

Q2: How does the study utilize computational chemistry to understand methyl 2'-deoxy-β-D-ribofuranoside?

A2: The research employs molecular mechanics calculations to complement the proton magnetic resonance spectroscopy data. [] This computational approach helps researchers explore different possible conformations of methyl 2'-deoxy-β-D-ribofuranoside and calculate their relative energies. By comparing these calculated energies with experimental data obtained from spectroscopy, the study identifies the most stable and likely conformations adopted by the molecule. This information is crucial for understanding the molecule's behavior in various chemical and biological contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)